2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The compound, also known as 2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one, primarily targets Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The compound interacts with ENTs, demonstrating a higher selectivity towards ENT2 than ENT1 . It acts as an inhibitor of these transporters, affecting the uptake of nucleosides .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various cellular processes that rely on these nucleotides.
Result of Action
The compound’s action results in the inhibition of ENTs, leading to a decrease in nucleoside uptake . This can affect various cellular processes that rely on these nucleotides.
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as our compound of interest, have been found to interact with multiple receptors, suggesting a broad spectrum of potential biochemical interactions .
Cellular Effects
Given the broad biological activities of indole derivatives, it is possible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and 3,4,5-trimethoxybenzoyl chloride.
Formation of Indole Core: The 4-chlorophenylhydrazine is reacted with an appropriate aldehyde to form the indole core through a Fischer indole synthesis.
Urea Formation: The indole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)carbamate
- N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)thiourea
- N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)amide
Uniqueness
N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the urea linkage, along with the indole and trimethoxyphenyl moieties, allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3S/c1-28-19-9-8-16(34-3)14-17(19)22-23(28)24(33)29(2)25(27-22)35-15-21(32)31-12-10-30(11-13-31)20-7-5-4-6-18(20)26/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIQSEJNYVHDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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